2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine
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Overview
Description
2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H6F5N. It is characterized by the presence of a pentafluorophenyl group attached to an ethanamine backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine typically involves the reaction of pentafluorobenzene with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions
Properties
CAS No. |
1583-76-2 |
---|---|
Molecular Formula |
C8H6F5N |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)ethanamine |
InChI |
InChI=1S/C8H6F5N/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h1-2,14H2 |
InChI Key |
ZUMQWHFKAXDURB-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C1=C(C(=C(C(=C1F)F)F)F)F |
Purity |
95 |
Origin of Product |
United States |
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